molecular formula C8H17ClFN B1484866 (2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride CAS No. 2098061-81-3

(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride

Cat. No.: B1484866
CAS No.: 2098061-81-3
M. Wt: 181.68 g/mol
InChI Key: SCTJFVNHAAQFEI-UHFFFAOYSA-N
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Description

(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride is a chemical compound with potential applications in various fields such as pharmaceuticals and organic synthesis. It is characterized by the presence of a cyclopentyl group, a fluoroethyl group, and a methylamine moiety, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride typically involves the reaction of cyclopentyl bromide with 2-fluoroethylamine under basic conditions to form the intermediate (2-Cyclopentyl-2-fluoroethyl)amine. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: N-oxides of the amine.

    Reduction: Secondary or primary amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the cyclopentyl group can influence the compound’s pharmacokinetic properties. The methylamine moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethylamine hydrochloride
  • Cyclopentylamine hydrochloride
  • Methylamine hydrochloride

Comparison

(2-Cyclopentyl-2-fluoroethyl)(methyl)amine hydrochloride is unique due to the combination of its cyclopentyl, fluoroethyl, and methylamine groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various applications compared to its individual components.

Properties

IUPAC Name

2-cyclopentyl-2-fluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c1-10-6-8(9)7-4-2-3-5-7;/h7-8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJFVNHAAQFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1CCCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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